molecular formula C19H21N5O4S B2373115 N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide CAS No. 1797286-25-9

N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide

Cat. No. B2373115
CAS RN: 1797286-25-9
M. Wt: 415.47
InChI Key: HPKMIUOVRHSFKQ-UHFFFAOYSA-N
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Description

N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is a useful research compound. Its molecular formula is C19H21N5O4S and its molecular weight is 415.47. The purity is usually 95%.
BenchChem offers high-quality N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anti-Tubercular Activity

This compound has shown promise as an anti-tubercular agent. In a study by Singireddi Srinivasarao et al., a series of novel substituted N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were synthesized and evaluated for their activity against Mycobacterium tuberculosis H37Ra . Among the tested compounds, several exhibited significant activity, with 50% inhibitory concentrations (IC~50~) ranging from 1.35 to 2.18 μM. Notably, these compounds were found to be non-toxic to human cells.

Piperidine Derivatives

The compound’s piperidine moiety may have broader applications. Piperidine derivatives play a crucial role in medicinal chemistry due to their diverse biological activities. Recent literature highlights various synthetic routes to obtain substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . Further exploration of this compound’s piperidine scaffold could lead to novel drug candidates.

Cytotoxicity Studies

In vitro cytotoxicity studies are essential for assessing potential drug candidates. The compound’s cytotoxicity against specific cell lines, such as A549, warrants investigation. Researchers have employed the MTT assay to evaluate the cytotoxic effects of related compounds . Understanding its impact on cell viability will guide further development.

Conclusion

“N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide” holds promise in the fight against tuberculosis and offers potential avenues for broader drug discovery. Further research and experimental validation are necessary to unlock its full therapeutic potential. 🌟

properties

IUPAC Name

N-[[1-(3-cyanopyrazin-2-yl)piperidin-4-yl]methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O4S/c20-12-16-19(22-6-5-21-16)24-7-3-14(4-8-24)13-23-29(25,26)15-1-2-17-18(11-15)28-10-9-27-17/h1-2,5-6,11,14,23H,3-4,7-10,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPKMIUOVRHSFKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNS(=O)(=O)C2=CC3=C(C=C2)OCCO3)C4=NC=CN=C4C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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